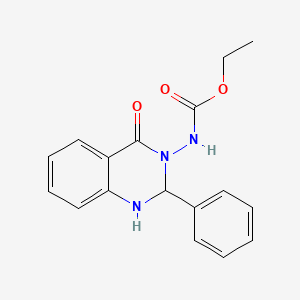
ethyl 4-oxo-2-phenyl-1,4-dihydroquinazolin-3(2H)-ylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-OXO-2-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)ETHOXYFORMAMIDE is a complex organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-OXO-2-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)ETHOXYFORMAMIDE typically involves the condensation of anthranilic acid derivatives with formamide under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, and requires heating to facilitate the formation of the quinazolinone ring . The reaction conditions, including temperature and solvent choice, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and cost-effectiveness. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(4-OXO-2-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)ETHOXYFORMAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinazolinone ring, leading to the formation of tetrahydroquinazolinone derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include various substituted quinazolinones, tetrahydroquinazolinones, and other derivatives with modified functional groups. These products are often characterized using techniques like NMR, IR, and mass spectrometry to confirm their structures .
Scientific Research Applications
N-(4-OXO-2-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)ETHOXYFORMAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-(4-OXO-2-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)ETHOXYFORMAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The exact molecular targets and pathways involved vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(4-OXO-2-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)ETHOXYFORMAMIDE include:
N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamides: Known for their antimicrobial activity.
2-Methyl-4-oxo-N-(4-oxo-2-phenyl substituted-1,3-thiazolidin-3-yl)-3,4-dihydroquinazoline-5-carboxamides: Used as fluorescent brighteners.
4-Oxo-2-phenyl-4H-chromen-3-yl β-D-glucopyranosyl-(1->2)-β-D-glucopyranosyl-(1->2)-β-D-glucopyranosid: Studied for their biological activities.
Uniqueness
What sets N-(4-OXO-2-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)ETHOXYFORMAMIDE apart is its unique combination of structural features and diverse biological activities. Its quinazolinone core, coupled with the ethoxyformamide group, provides a versatile scaffold for further chemical modifications and potential therapeutic applications.
Properties
Molecular Formula |
C17H17N3O3 |
|---|---|
Molecular Weight |
311.33 g/mol |
IUPAC Name |
ethyl N-(4-oxo-2-phenyl-1,2-dihydroquinazolin-3-yl)carbamate |
InChI |
InChI=1S/C17H17N3O3/c1-2-23-17(22)19-20-15(12-8-4-3-5-9-12)18-14-11-7-6-10-13(14)16(20)21/h3-11,15,18H,2H2,1H3,(H,19,22) |
InChI Key |
RKVJZTAGYSHSBP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NN1C(NC2=CC=CC=C2C1=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















